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Compound of Interest

Compound Name:
3-Amino-6-nitro-4-phenyl-1H-

quinolin-2-one

Cat. No.: B105388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a

wide range of biological activities, including potent anticancer effects. This guide provides a

comparative analysis of the efficacy of various substituted quinolin-2-one derivatives in different

cancer cell lines, with a focus on compounds bearing amino, nitro, and phenyl substitutions,

akin to the structure of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. The data presented is

compiled from multiple studies to offer insights into structure-activity relationships and potential

mechanisms of action.

Comparative Efficacy of Quinolin-2-one Derivatives
The cytotoxic activity of several quinolin-2-one derivatives against various cancer cell lines is

summarized below. The IC50 values represent the concentration of the compound required to

inhibit the growth of 50% of the cancer cells.
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Compound ID
Substitution
Pattern

Cell Line IC50 (µM) Reference

IVg

3-((4-

fluorophenyl)ami

no)-2-(2-(4-

hydroxy-2-

oxoquinolin-

1(2H)-

yl)phenyl)thiazoli

din-4-one

A549 (Lung

Carcinoma)
0.0298 [1]

MDA-MB (Breast

Adenocarcinoma

)

0.0338 [1]

3a

8-nitro quinoline-

based

thiosemicarbazo

ne analogue

Breast Cancer

Cells

Not specified, but

potent
[2]

5a

2,8-

bis(trifluoromethy

l)-4-substituted

quinoline

HL-60 (Myeloid

Leukemia)
19.88 (µg/mL)

U937 (Leukemic

Monocyte

Lymphoma)

43.95 (µg/mL)

5g

2,8-

bis(trifluoromethy

l)-4-substituted

quinoline

HL-60 (Myeloid

Leukemia)
Potent

U937 (Leukemic

Monocyte

Lymphoma)

Potent

6-Bromo-5-

nitroquinoline (4)
6-Bromo, 5-Nitro C6 (Rat Glioma) Potent [3]
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HeLa (Cervical

Cancer)
Potent [3]

HT29 (Colon

Adenocarcinoma

)

Potent [3]

6,8-

diphenylquinoline

(13)

6,8-Diphenyl C6 (Rat Glioma) Potent [3]

HeLa (Cervical

Cancer)
Potent [3]

HT29 (Colon

Adenocarcinoma

)

Potent [3]

S3A

2-Styryl-8-

hydroxy

quinoline with -Br

on styryl ring

HeLa (Cervical

Cancer)
2.52 [4]

S3B

2-Styryl-8-nitro

quinoline with -Br

on styryl ring

HeLa (Cervical

Cancer)
2.897 [4]

3c

Quinoline-based

dihydrazone

derivative

MCF-7 (Breast

Cancer)
7.05 [5]

3b

Quinoline-based

dihydrazone

derivative

MCF-7 (Breast

Cancer)
7.016 [5]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative experimental protocols for key assays cited in the evaluation of quinolin-2-

one derivatives.
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Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴

cells per well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., quinolin-2-one derivatives) and a vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT

solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent

(e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value is determined by plotting the percentage of cell viability against

the compound concentration.

Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to

phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in

apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the

membrane of live cells and is used to identify necrotic or late apoptotic cells.

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a

specified time.
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Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-

buffered saline (PBS).

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-

FITC and PI according to the manufacturer's protocol.

Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable

(Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and

necrotic (Annexin V-/PI+) cells are quantified.

Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis
Assays
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Caption: A generalized workflow for evaluating the cytotoxicity and apoptosis-inducing effects of

chemical compounds in cell lines.
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Signaling Pathway for Apoptosis Induction
Several quinoline derivatives have been shown to induce apoptosis through the intrinsic

mitochondrial pathway.[2] This involves the modulation of Bcl-2 family proteins and the

activation of caspases.
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Caption: A simplified diagram of the intrinsic apoptosis pathway often triggered by cytotoxic

quinoline derivatives.

In conclusion, the presented data highlights the potential of substituted quinolin-2-one

derivatives as a promising class of anticancer agents. The variations in efficacy across different

cell lines and with different substitution patterns underscore the importance of further research

to elucidate precise structure-activity relationships and mechanisms of action for the rational

design of more potent and selective therapeutic agents.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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